molecular formula C4H12ClNO B1370066 1-Methoxypropan-2-amine hydrochloride CAS No. 677743-83-8

1-Methoxypropan-2-amine hydrochloride

Cat. No.: B1370066
CAS No.: 677743-83-8
M. Wt: 125.6 g/mol
InChI Key: RVDUOVVHQKMQLM-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-Methoxypropan-2-amine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-Methoxypropan-2-amine hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 1-methoxypropan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in biochemical assays, it may act as a substrate for enzymes, leading to the formation of specific products. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

1-Methoxypropan-2-amine hydrochloride can be compared with other similar compounds, such as:

Biological Activity

Overview

1-Methoxypropan-2-amine hydrochloride, also known as (R)-1-Methoxypropan-2-amine hydrochloride, is a chiral amine compound that has garnered attention for its potential biological activities. This compound is characterized by its methoxy group attached to the second carbon of the propane chain, giving it unique properties that are valuable in both chemical synthesis and biological research. Its molecular formula is C4H11ClNOC_4H_{11}ClNO with a molecular weight of approximately 125.60 g/mol.

The synthesis of this compound typically involves several organic reactions, including amination and alkylation processes. The control of reaction conditions such as temperature and pH is crucial for optimizing yield and purity. Common solvents like ethanol or methanol are often utilized in these reactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound may function as a ligand for neurotransmitter receptors, influencing neurotransmitter systems such as serotonin and norepinephrine pathways. This interaction suggests potential roles in mood regulation and cognitive enhancement .

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Neurotransmitter Modulation : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, similar to other compounds in its class, potentially leading to stimulant effects.
  • Antibacterial Properties : Some derivatives of related compounds have shown antibacterial activity, indicating that this compound may also possess similar properties.

Study on Antibacterial Activity

A study explored the antibacterial activity of various derivatives related to this compound. The findings indicated that certain derivatives exhibited significant antibacterial effects against common pathogens. This suggests a potential application in medicinal chemistry for developing new antimicrobial agents.

Neuropharmacological Studies

Research has also focused on the neuropharmacological effects of this compound. In vitro assays demonstrated that the compound could enhance the release of neurotransmitters, which may lead to increased alertness and cognitive function. These findings align with observations made with other similar amine compounds .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological ActivityNotes
(R)-1-Methoxypropan-2-amine hydrochlorideC4H11ClN ONeurotransmitter modulation, potential antibacterial effectsChiral amine with unique properties
(S)-1-Methoxypropan-2-amine hydrochlorideC4H11ClN OSimilar to (R) but may exhibit different biological effectsEnantiomer with distinct activity
1-MethoxypropylamineC4H11N OLimited documented activityNon-chiral form without hydrochloride salt

Properties

IUPAC Name

1-methoxypropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO.ClH/c1-4(5)3-6-2;/h4H,3,5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDUOVVHQKMQLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50614272
Record name 1-Methoxypropan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50614272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677743-83-8
Record name 1-Methoxypropan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50614272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methoxypropan-2-amine hydrochloride
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